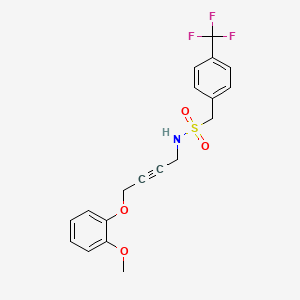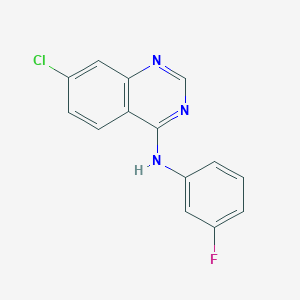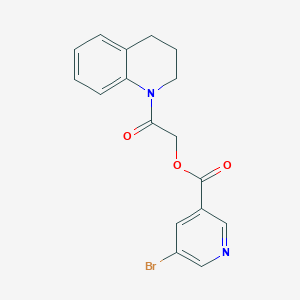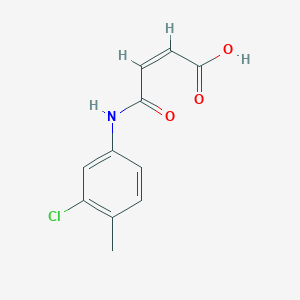
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H18F3NO4S and its molecular weight is 413.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Studies and Molecular Interactions
A series of nimesulidetriazole derivatives, including compounds with complex molecular structures similar to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, have been synthesized and analyzed for their crystal structures and intermolecular interactions. These studies, utilizing X-ray powder diffraction, demonstrated the effect of substitution on the supramolecular assembly of these compounds. Specifically, they explored how N-H⋯O(sulfonyl) hydrogen bonds form cyclic structures and are further connected through various interactions into multidimensional frameworks. Such structural insights are critical for understanding the molecular basis of potential therapeutic applications and designing novel compounds with enhanced efficacy and specificity (Dey et al., 2015).
Molecular Surface Electrostatic Potential Analysis
Further research on nimesulide derivatives has also focused on the quantitative analysis of molecular surface electrostatic potential. By determining the crystal structures of these compounds, researchers have been able to analyze the nature of intermolecular interactions through Hirshfeld surfaces and fingerprint plots. This analysis provides valuable information on how these interactions contribute to the molecular properties and potential biological activities of the compounds. Understanding these electrostatic potentials is crucial for drug design, allowing for the optimization of drug-receptor interactions (Dey et al., 2016).
Proton-Donating Ability and Conformational Studies
Research into the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide has shed light on the conformations and self-association behaviors of similar sulfonamide compounds. Quantum-chemical calculations and IR spectroscopy revealed the existence of two conformers and their tendency to form cyclic and chain dimers through hydrogen bonds. These findings are essential for understanding the chemical behavior and interaction potential of such molecules in biological systems, providing a foundation for the development of new therapeutic agents with optimized pharmacological profiles (Oznobikhina et al., 2009).
Synthetic Approaches and Characterization
The synthesis and structural characterization of compounds closely related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide highlight the importance of advanced synthetic methods and analytical techniques in the development of new chemical entities. These studies provide valuable insights into the molecular structures and potential reactivity of such compounds, informing their further investigation in various scientific and pharmaceutical research applications (Durgadas et al., 2012).
Propiedades
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4S/c1-26-17-6-2-3-7-18(17)27-13-5-4-12-23-28(24,25)14-15-8-10-16(11-9-15)19(20,21)22/h2-3,6-11,23H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJWREBGXSHAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)


![1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2715193.png)


![8-Methoxy-3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2715198.png)
![2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2715201.png)
![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)



